Prenylamine Lactate

Calmodulin antagonism Coronary vasodilation Intracellular calcium

Researchers distinguishing CaM-mediated from L-type channel-mediated vasodilation need a selective control compound. Prenylamine lactate solves this: its relaxation persists despite Ca²⁺-releasing agonists (histamine/serotonin), while verapamil/diltiazem effects are reversed. Supplied at ≥98% purity with validated HPLC methods; stereoselective pharmacokinetics (5:1 R/S AUC ratio) support chiral studies. Powder stable 3 years at -20°C.

Molecular Formula C27H33NO3
Molecular Weight 419.6 g/mol
CAS No. 69-43-2
Cat. No. B1679081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrenylamine Lactate
CAS69-43-2
SynonymsAgozol;  Angormin;  Prenylamine lactate; 
Molecular FormulaC27H33NO3
Molecular Weight419.6 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.CC(C(=O)C)O
InChIInChI=1S/C24H27N.C3H6O3/c1-20(19-21-11-5-2-6-12-21)25-18-17-24(22-13-7-3-8-14-22)23-15-9-4-10-16-23;1-2(4)3(5)6/h2-16,20,24-25H,17-19H2,1H3;2,4H,1H3,(H,5,6)
InChIKeyQPOFIDVRLWJICD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Prenylamine Lactate: Chemical Profile & Specifications


Prenylamine lactate (CAS 69-43-2), with molecular formula C27H33NO3 and molecular weight 419.56, is the lactate salt form of prenylamine, a diphenylalkylamine-class compound [1]. It functions as a calcium-modulating protein (calmodulin, CaM) antagonist that inhibits CaM-dependent enzymes and induces slow relaxation of smooth muscle preparations . For research and analytical applications, the compound is available as a ≥98% purity reference standard, with storage conditions requiring -20°C for long-term powder stability (up to 3 years) and -80°C for solutions (up to 1 year) [2].

Calmodulin antagonist tool compound for intracellular Ca²⁺ signaling pathway studies
Lactate salt form providing aqueous solubility for in vitro assay workflows
High-purity reference standard suitable for HPLC and chiral analytical method development

Prenylamine Lactate: Substitution Limitations


Despite sharing the 'calcium antagonist' classification with widely used agents such as verapamil, diltiazem, and nifedipine, prenylamine lactate cannot be simply interchanged with these alternatives for research or analytical applications [1]. Prenylamine demonstrates a fundamentally distinct mechanism of action, acting primarily as a calmodulin (CaM) antagonist that induces coronary relaxation via intracellular CaM binding rather than through L-type calcium channel blockade at the cell membrane [2]. This mechanistic divergence is evidenced by the fact that prenylamine-induced relaxation cannot be reversed by contractile agonists that release Ca²⁺ from internal stores (histamine and serotonin), whereas relaxation produced by verapamil, diltiazem, and felodipine is readily reversed by these same agonists [2]. Furthermore, prenylamine's stereoselective pharmacokinetic profile—with S-(+)-prenylamine eliminated considerably faster than R-(-)-prenylamine (AUC of the (+)-enantiomer is only 20% of that of the (-)-enantiomer)—adds an additional layer of complexity not shared by non-chiral or differently metabolized calcium antagonists [3].

Mechanism mismatch Calmodulin-mediated relaxation may not be reproduced by L-type Ca²⁺ channel blockers such as verapamil or diltiazem in intracellular signaling assays.
Irreversibility to intracellular Ca²⁺ agonists Prenylamine-induced vascular relaxation may persist in presence of histamine/serotonin, while verapamil/diltiazem relaxation is reversed, limiting direct interchange in Ca²⁺-mobilization studies.
Stereoselective elimination Racemic prenylamine exhibits enantiomer-specific plasma exposure profiles that may shift pharmacological interpretation compared to non-chiral calcium antagonists.

Prenylamine Lactate: Evidence-Based Differentiation


Calmodulin-Mediated Coronary Relaxation vs. Verapamil & Diltiazem

Prenylamine produces coronary relaxation through calmodulin (CaM) antagonism that is functionally distinct from L-type calcium channel blockers such as verapamil, diltiazem, and felodipine. In porcine coronary segments, prenylamine-induced relaxation cannot be overcome by contractile agonists (histamine and serotonin) that release Ca²⁺ from internal stores, whereas relaxation produced by felodipine, verapamil, and diltiazem is readily reversed by these same agonists [1]. This irreversibility to intracellular Ca²⁺-mobilizing agonists indicates that prenylamine's vasodilatory mechanism operates downstream of membrane calcium channels, directly at the level of calmodulin-dependent intracellular signaling, while verapamil, diltiazem, and felodipine act via extracellular Ca²⁺ channel blockade at the cell membrane [1].

CaM-mediated relaxation vs. L-type blockers
Head-to-head
Relaxation not reversed by histamine/serotonin; verapamil/diltiazem relaxation reversed
Supports intracellular Ca²⁺ signaling endpoint interpretation
Porcine coronary segments model
Calmodulin antagonism Coronary vasodilation Intracellular calcium

Relaxation Potency vs. Calmodulin Binding Affinity

In a direct comparative study of calcium antagonists and calmodulin antagonists, prenylamine, along with trifluoperazine (TFP) and W-7, was capable of relaxing porcine coronary segments over the same concentration range in which it binds to calmodulin [1]. In contrast, felodipine, verapamil, and diltiazem exhibited relaxation potencies that did not correlate with their calmodulin binding affinities [1]. Specifically, prenylamine achieved half-maximal coronary relaxation at 7 × 10⁻⁷ M and half-maximal calmodulin binding at 5 × 10⁻⁷ M, demonstrating a close correlation between these two parameters [1]. Verapamil, by comparison, produced half-maximal relaxation at 6.5 × 10⁻⁸ M but exhibited calmodulin binding only at 30 × 10⁻⁶ M—a three-order-of-magnitude discrepancy [1].

Relaxation-CaM binding correlation
Head-to-head
Relax. EC₅₀ 7×10⁻⁷ M vs. CaM bind. IC₅₀ 5×10⁻⁷ M (1.4-fold); verapamil 460-fold discrepancy
Reported calmodulin-mediated mechanism context
Porcine coronary & binding assay
Calmodulin binding Structure-activity relationship Coronary pharmacology

Calmodulin Binding Affinity: Intermediate Between Bepridil and W-7

In a competitive binding study using [³H]bepridil as a radioligand, prenylamine displaced [³H]bepridil from calmodulin with an IC₅₀ of 45 µM [1]. This places prenylamine's calmodulin binding affinity intermediate between bepridil (IC₅₀ = 4 µM) and W-7 (IC₅₀ = 28 µM) on the more potent end, and verapamil (IC₅₀ = 130 µM) and diltiazem (IC₅₀ = 700 µM) on the weaker end [1]. This quantitative ranking establishes prenylamine's position within the spectrum of calmodulin antagonists and distinguishes it from conventional calcium channel blockers.

CaM binding affinity rank
Head-to-head
IC₅₀ 45 µM; intermediate between bepridil (4 µM) and diltiazem (700 µM)
Supports intermediate potency selection context
[³H]bepridil radioligand assay
Calmodulin antagonist Binding affinity IC₅₀ ranking

Calcium Channel Antagonism: Comparative Potency

In isolated guinea-pig and canine cardiac preparations, prenylamine was directly characterized as a weak calcium antagonist compared to nifedipine, verapamil, and diltiazem [1]. In potassium-depolarized guinea-pig pulmonary artery, the calcium antagonists were ranked in order of activity for reducing contraction and ⁴⁵Ca uptake as: nifedipine > gallopamil > diltiazem > verapamil > prenylamine [2]. Prenylamine also exhibited a biphasic effect on cardiac tension: lower doses slightly increased tension, while higher doses decreased tension [1]. This weak calcium channel antagonism, combined with its antiarrhythmic-like effect of decreasing max dV/dt of the atrial action potential, distinguishes prenylamine pharmacologically from potent, selective L-type calcium channel blockers [1].

Ca²⁺ channel antagonist potency rank
Ranked
Ranked 5th (least potent) among nifedipine, gallopamil, diltiazem, verapamil
Supports weak antagonist control context
K⁺-depolarized guinea-pig artery
Calcium antagonism Cardiac contractility In vitro pharmacology

Stereoselective Elimination of Enantiomers

In a pharmacokinetic study of racemic prenylamine lactate in healthy human volunteers, the compound exhibited stereoselective elimination: S-(+)-prenylamine was eliminated considerably faster from plasma than R-(-)-prenylamine [1]. The area under the curve (AUC) of the (+)-enantiomer was only 20% of that of the R-(-)-prenylamine enantiomer [1]. Terminal elimination half-life of the racemate was 14.1 hours (SD: 6.9 h), with apparent total clearance of 5.8 L/min and mean residence time of 14.7 hours (SD: 3.8 h) [1]. Relative bioavailability of the Segontin 100 formulation was 82.2% (SD: 9.9%), while absolute bioavailability was estimated at approximately 15% [1].

Stereoselective elimination
Supporting evidence
S-(+)-enantiomer AUC ≈20% of R-(-)-enantiomer; racemate t₁/₂ 14.1 h
Supports enantiomer-specific exposure review
Human PK study, racemic oral dose
Pharmacokinetics Stereoselective metabolism Enantiomer disposition

Rate-Independent Negative Inotropic Effect vs. Fendiline

Although both prenylamine and fendiline are diphenylalkylamine calcium antagonists that bind to the dihydropyridine site and act as calmodulin antagonists, they exhibit fundamentally different rate-dependent effects on cardiac contractility [1]. The negative inotropic effect of racemic prenylamine is rather independent of stimulation rate, whereas fendiline preferably depresses contraction at high rate stimulation [1]. This divergence indicates that the change in structure close to the asymmetric carbon strongly influences the molecular action of these compounds and their respective isomers [1].

Rate-independent inotropy vs. fendiline
Head-to-head
Prenylamine: rate-independent negative inotropy; fendiline: high-rate depression
Supports structure-activity comparison context
Isolated cardiac muscle model
Cardiac contractility Rate-dependence Inotropic effect

Prenylamine Lactate Research Applications


Calmodulin-Dependent Vascular Studies

Prenylamine lactate is optimally deployed as a calmodulin antagonist tool compound in experiments designed to distinguish between membrane calcium channel-mediated and intracellular calmodulin-dependent vascular relaxation [1]. The compound's unique property—relaxation that persists in the presence of intracellular Ca²⁺-releasing agonists (histamine and serotonin) while verapamil/diltiazem relaxation is reversed [1]—makes it an essential control for validating whether an observed vasodilatory effect operates through calmodulin antagonism or through L-type channel blockade. This application is particularly relevant for cardiovascular pharmacology researchers investigating novel vasodilators with mixed or unclear mechanisms.

HPLC Analytical Reference Standard

Prenylamine lactate analytical standard (≥98% purity) is specified for research and analytical applications including HPLC assay development [2]. Validated HPLC methods using ODS columns with methanol-water mobile phases containing phosphoric acid and triethylamine or sodium dodecylsulfate as ion-pairing agents have been established for prenylamine lactate tablet analysis [2]. The compound's stereoselective properties also support chiral separation method development, with documented chiral HPLC and LC-MS/MS approaches for separating R- and S-prenylamine enantiomers and their metabolites [3].

Weak Calcium Antagonist Control Studies

In head-to-head comparisons of calcium antagonist potency, prenylamine lactate consistently ranks as the weakest agent among nifedipine, gallopamil, diltiazem, and verapamil in reducing potassium-depolarized pulmonary artery contraction and ⁴⁵Ca uptake [4]. This quantitative rank-order positioning makes prenylamine an ideal 'low-efficacy' or 'negative control' compound in experiments designed to establish concentration-response relationships across a spectrum of calcium antagonist potencies, or to investigate structure-activity relationships where weak channel blockade is a desired baseline condition [5].

Stereoselective Metabolism and Enantiomer Pharmacology

Prenylamine lactate racemate exhibits pronounced stereoselective pharmacokinetics, with the R-(-)-enantiomer demonstrating 5-fold greater plasma exposure than the S-(+)-enantiomer following oral administration [6]. This property supports the compound's use as a model substrate in studies of stereoselective drug metabolism, chiral inversion, and enantiomer-specific pharmacodynamics. Researchers investigating the impact of chirality on cardiovascular drug action can employ prenylamine as a well-characterized reference compound with established enantiomer-specific analytical methods (GC/MS) and documented pharmacokinetic parameters [6].

Application
Selection Property
Validation Focus
Calmodulin signaling studies
Calmodulin binding profile (reported relaxation-binding correlation)
Intracellular Ca²⁺ agonist reversibility review
HPLC analytical standard
High-purity (>98%) with established HPLC methods
Method validation with ODS column and ion-pairing
Calcium antagonist potency reference
Weak calcium antagonist rank among tested set
Potency ranking in K⁺-depolarized artery assay
Stereoselective disposition research
Enantiomer-specific plasma exposure profile
Enantiomer bioanalysis and clearance review

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